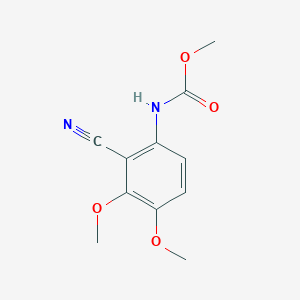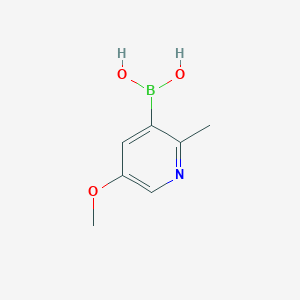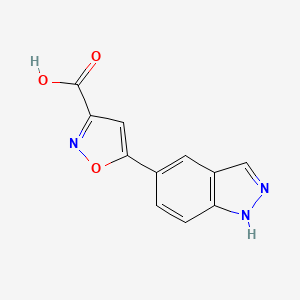![molecular formula C7H12O5S B8506322 3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester](/img/structure/B8506322.png)
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is an organic compound with the molecular formula C7H12O5S. It is a derivative of cyclobutanecarboxylic acid, where the carboxyl group is esterified with methanol and the hydroxyl group is substituted with a methylsulfonyloxy group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester can be synthesized through a multi-step process. One common method involves the esterification of cyclobutanecarboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form methyl cyclobutanecarboxylate. This intermediate is then reacted with methanesulfonyl chloride in the presence of a base, such as triethylamine, to introduce the methylsulfonyloxy group.
Industrial Production Methods
Industrial production of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is often enhanced through recrystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxy group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, sodium thiolate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted cyclobutanecarboxylates with various functional groups.
Reduction: The major product is methyl 3-hydroxycyclobutanecarboxylate.
Oxidation: Products include methyl 3-(methylsulfinyloxy)cyclobutanecarboxylate and methyl 3-(methylsulfonyl)cyclobutanecarboxylate.
Aplicaciones Científicas De Investigación
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 3-(methylsulfonyloxy)cyclobutanecarboxylate depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the methylsulfonyloxy group acts as a good leaving group, facilitating the attack of nucleophiles on the cyclobutane ring. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(benzyloxy)cyclobutanecarboxylate: Similar in structure but with a benzyloxy group instead of a methylsulfonyloxy group.
Cyclobutanecarboxylic acid: The parent compound without esterification or substitution.
Methyl 3-oxocyclobutanecarboxylate: Contains a keto group instead of a methylsulfonyloxy group.
Uniqueness
3-[(Methylsulfonyl)oxy]cyclobutanecarboxylic acid methyl ester is unique due to the presence of the methylsulfonyloxy group, which imparts distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis, particularly for introducing sulfonyl functionalities into target molecules.
Propiedades
Fórmula molecular |
C7H12O5S |
|---|---|
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
methyl 3-methylsulfonyloxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H12O5S/c1-11-7(8)5-3-6(4-5)12-13(2,9)10/h5-6H,3-4H2,1-2H3 |
Clave InChI |
MURFFISQSWZKCL-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)OS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


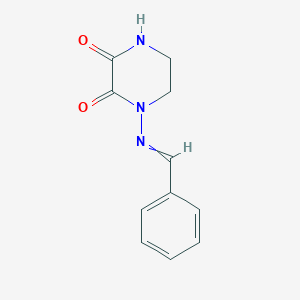

![methyl 3-[(2S)-oxiran-2-yl]propanoate](/img/structure/B8506259.png)
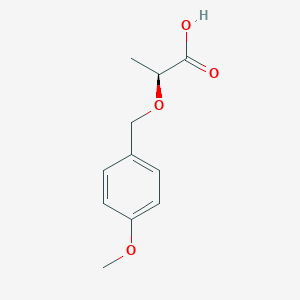
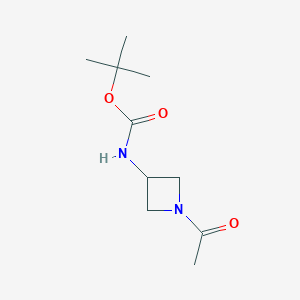
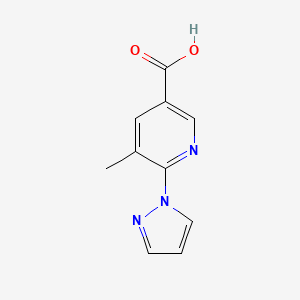
![1-Amino-3-[3-(trifluoromethyl)phenyl]acetone hydrochloride](/img/structure/B8506290.png)

